molecular formula C6H16BrN B1225073 Triethylamine hydrobromide CAS No. 636-70-4

Triethylamine hydrobromide

Cat. No. B1225073
CAS RN: 636-70-4
M. Wt: 182.1 g/mol
InChI Key: NRTLTGGGUQIRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triethylamine hydrobromide involves the reaction of triethylamine with hydrobromic acid. This process is straightforward, involving direct interaction between the base (triethylamine) and the acid (hydrobromic acid) to form the corresponding hydrobromide salt. Notably, the bromination of triethylamine has been reinvestigated, showing that it yields N,N-diethyl di- and tribromoacetamides, highlighting the reactivity of triethylamine towards brominating agents (Isaacs, Hodgson, & Tumi, 1982).

Molecular Structure Analysis

The molecular structure of triethylamine hydrobromide, while not directly studied in the provided papers, can be inferred based on the structures of similar compounds and the known behavior of triethylamine in reactions. For example, the structural dynamics of triethylamine upon Rydberg excitation suggest that rotations about its carbon-nitrogen bonds give it a complex potential energy landscape (Deb, Bayes, Minitti, & Weber, 2011). These dynamics are crucial for understanding the reactivity and interactions of triethylamine hydrobromide at the molecular level.

Chemical Reactions and Properties

Triethylamine hydrobromide participates in various chemical reactions, especially as a catalyst or intermediate. For instance, it has been used in the efficient synthesis of cyclic carbonates from epoxides and CO2 under mild conditions, demonstrating its utility as a bifunctional catalyst (Kumatabara, Okada, & Shirakawa, 2017). Additionally, triethylamine was found to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under ultrasonic irradiation, showcasing its versatility in promoting various organic transformations (Nabid, Tabatabaei Rezaei, Ghahremanzadeh, & Bazgir, 2010).

Physical Properties Analysis

While specific details on the physical properties of triethylamine hydrobromide were not directly available, related studies on triethylamine and its interactions provide insights into its behavior. For example, the investigation into triethylamine's structural dynamics upon excitation highlights its complex conformeric structures and potential energy landscape, which are relevant to understanding its physical state and properties in various conditions (Deb et al., 2011).

Chemical Properties Analysis

The chemical properties of triethylamine hydrobromide, such as reactivity and stability, can be inferred from studies on triethylamine's reactions. The compound's role in synthesis, catalysis, and its interaction with various reagents highlight its chemical versatility and reactivity. For instance, its application in the synthesis of cyclic carbonates from epoxides and CO2 underlines its effectiveness as a catalyst in carbon dioxide fixation reactions, which is a testament to its chemical utility (Kumatabara et al., 2017).

Scientific Research Applications

Application 1: Preparation of Dimethyl -alfa-Diethylaminomaleate

  • Summary of the Application : Triethylamine hydrobromide is used to prepare dimethyl -alfa-diethylaminomaleate . This compound is often used in organic synthesis.
  • Methods of Application or Experimental Procedures : The preparation involves reacting Triethylamine hydrobromide with dimethyl acetylenedicarbosylate . The specific experimental procedures and technical details would depend on the exact requirements of the synthesis.
  • Results or Outcomes : The outcome of this reaction is the formation of dimethyl -alfa-diethylaminomaleate . The yield and purity of the product would depend on the specific conditions of the reaction.

Application 2: Preparation of Triphenylpropargylphosphonium Bromide

  • Summary of the Application : Triethylamine hydrobromide is involved in the preparation of triphenylpropargylphosphonium bromide . This compound is a useful reagent in organic synthesis.
  • Methods of Application or Experimental Procedures : The preparation involves a reaction involving Triethylamine hydrobromide . The specific experimental procedures and technical details would depend on the exact requirements of the synthesis.
  • Results or Outcomes : The outcome of this reaction is the formation of triphenylpropargylphosphonium bromide . The yield and purity of the product would depend on the specific conditions of the reaction.

Application 3: Synthesis of Metal Organic Frameworks (MOFs)

  • Summary of the Application : Triethylamine (TEA) has consistently played a fundamental role in the development of Metal Organic Frameworks (MOFs) . MOFs are organic-inorganic hybrid materials with exceptionally customizable composition and properties . They have obtained significant attention over the past 30 years due to their tunable properties, making them an ideal platform for applications in catalysis, biomedicine, gas storage and separation, energy storage, and electronic devices .
  • Methods of Application or Experimental Procedures : The versatility of triethylamine when involved in the synthesis of MOFs is discussed in four sections: (1) Single crystal synthesis; (2) Size and morphology control; (3) Counterion of MOFs; (4) MOFs composites synthesis .
  • Results or Outcomes : The outcome of this application is the formation of MOFs with enriched physical and chemical properties .

Application 4: Unexpected Peptide Modification

  • Summary of the Application : When trialkylamines are added to buffered solutions of peptides, unexpected adducts can be formed . These adducts correspond to Schiff base products . The source of the reaction is the unexpected presence of aldehydes in amines .
  • Methods of Application or Experimental Procedures : The preparation involves a reaction involving Triethylamine hydrobromide . The specific experimental procedures and technical details would depend on the exact requirements of the synthesis .
  • Results or Outcomes : The outcome of this reaction is the formation of Schiff base products . Their undesirable effects can be minimized through the addition of other amines .

Application 5: Synthesis of Zn,Al Layered Double Hydroxides

  • Summary of the Application : Triethylamine has been used as precipitant agents to obtain a hydrotalcite-like compound with Zn (II) and Al (III) as layered cations and with nitrate anions in the interlayered region to balance the charge . This Layered Double Hydroxide was prepared following the coprecipitation method, and the effect on the crystal and particle sizes was studied .
  • Methods of Application or Experimental Procedures : The preparation involves a reaction involving Triethylamine hydrobromide . The specific experimental procedures and technical details would depend on the exact requirements of the synthesis .
  • Results or Outcomes : The outcome of this reaction is the formation of a hydrotalcite-like compound . The results indicated that there is a certain influence of the amine, when used as a precipitating agent, and as a consequence of the degree of substitution, on the crystallinity and particle size of the final solid obtained .

Application 6: Triethylamine Sensor

  • Summary of the Application : Triethylamine has been used in the development of a highly selective sensor . At relatively low temperatures, the sensor has high response, excellent selectivity, stable performance .
  • Methods of Application or Experimental Procedures : The sensor was developed using Triethylamine . The specific experimental procedures and technical details would depend on the exact requirements of the sensor development .
  • Results or Outcomes : The outcome of this application is the development of a practical TEA detector in production and life . The selectivity for triethylamine was as high as 52.11% when the selectivity for other gases was less than 15% .

Safety And Hazards

Triethylamine hydrobromide can cause burns of eyes, skin, and mucous membranes . It is flammable, and its containers may explode when heated . Its vapors may form explosive mixtures with air .

Future Directions

While specific future directions for Triethylamine hydrobromide were not found in the search results, triethylamine has found numerous applications in bioanalytical chemistry . It is often used as a reagent in organic chemistry for its ability to act as a base and facilitate various chemical reactions .

properties

IUPAC Name

N,N-diethylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLTGGGUQIRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883519
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylamine hydrobromide

CAS RN

636-70-4
Record name Triethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanamine, N,N-diethyl-, hydrobromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methoxyaniline (Step 3, 22.0 g, 115 mmol) and Et3N (48.1 mL, 345 mmol) were dissolved in CH2Cl2 (200 mL), cooled to 10° C. in an ice bath and cyanogen bromide (24.4 g, 230 mmol) was added portionwise. A slight exotherm was noted, and the reaction was stirred overnight. The reaction was concentrated under reduced pressure, then treated with EtOAc (150 mL) and concentrated under reduced pressure again. Finally, the residue was treated with Heptane and concentrated under reduced pressure to give the title compound as a mixture with Et3N.HBr (62 g, 99%): HPLC MS RT=1.08 min, MH+=217.1; 1H NMR (DMSO-d6+2 drops TFA-d) δ: 3.85 (3H, s), 4.09-4.16 (2H, m), 4.31-4.38 (2H, m), 7.23 (1H, t), 7.31 (1H, d), 7.57 (1H, dd).
Name
2-(4,5-Dihydro-1H-imidazol-2-yl)-6-methoxyaniline
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
48.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triethylamine hydrobromide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Triethylamine hydrobromide
Reactant of Route 3
Triethylamine hydrobromide
Reactant of Route 4
Triethylamine hydrobromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Triethylamine hydrobromide
Reactant of Route 6
Reactant of Route 6
Triethylamine hydrobromide

Citations

For This Compound
889
Citations
F Vidal - The Journal of Organic Chemistry, 1959 - ACS Publications
… One of them was identified as triethylamine hydrobromide, which previously had been claimed to be ethylenebis(triethylammonium bromide). This compound and its picrate showed no …
Number of citations: 10 pubs.acs.org
RT Plimpton - Journal of the Chemical Society, Transactions, 1881 - pubs.rsc.org
… A bromine estimation showed them to be triethylamine hydrobromide. Found Br = 43.62 ; calculated 43.95. The brown mother-liquor contained unaltered bromide and triethylamine, and …
Number of citations: 0 pubs.rsc.org
J Huang, H Chen, R Chen - Heteroatom Chemistry: An …, 2002 - Wiley Online Library
… (3 mmol), triethylamine (0.61 g, 6 mmol, distilled from calcium hydride), and dry benzene (30 ml) was heated at reflux for 8–10 h, and then the produced triethylamine hydrobromide was …
Number of citations: 2 onlinelibrary.wiley.com
GB Bagdasaryan, PS Pogosyan, GA Panosyan… - Russian Journal of …, 2008 - Springer
… pathway leading to triphenylphosphine oxide and triethylamine hydrobromide in yields of 70 and 84.5%, respectively. These products are likely to be formed by a scheme similar to that …
Number of citations: 11 link.springer.com
RJ Alaimo, DG Farnum - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… triethylamine hydrobromide were heated together for 4 h in refluxing methylene chloride, the same conditions as those used in the 1,3-dipolar additions. Triethylamine hydrobromide …
Number of citations: 19 cdnsciencepub.com
GA Swan, PS Timmons, D Wright - Journal of the Chemical Society …, 1959 - pubs.rsc.org
… Waight isolated triethylamine hydrobromide and succinimide from the same reaction. We have repeated the reaction to ascertain whether 2 : 3-bisdiethylaminobutane was also formed; …
Number of citations: 7 pubs.rsc.org
RU Lemieux, DR Lineback - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
… A colorless, crystalline, water-soluble compound, 0.2 g, was deposited irl the course of the reaction and identified as triethylamine hydrobromide by nmr spectroscopy. The chemical …
Number of citations: 42 cdnsciencepub.com
BA Frontana-Uribe, J Heinze - Tetrahedron letters, 2006 - Elsevier
… Triethylamine hydrobromide salt, white needles mp 255–258 C, precipitates when reaction yield is high. The organic salt was filtrated and rinsed with 50 mL ether. The ethereal mixture …
Number of citations: 18 www.sciencedirect.com
AH Ford-Moore, JH Williams - Journal of the Chemical Society …, 1947 - pubs.rsc.org
… After standing overnight, the triethylamine hydrobromide was filtered off, the benzene distilled from the filtrate, and the residue fractionated under reduced pressure. Diethyl …
Number of citations: 114 pubs.rsc.org
EA Braude, ES Waight - Nature, 1949 - nature.com
… bromide, tetraethylammonium iodide, or triethylamine hydrobromide, 1: 2-dibromocyclohexane … with part of the N-bromosuccinimide to give triethylamine hydrobromide and succinimide. …
Number of citations: 13 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.